molecular formula C24H20FN3O2S B6509038 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide CAS No. 901242-33-9

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide

Cat. No. B6509038
CAS RN: 901242-33-9
M. Wt: 433.5 g/mol
InChI Key: MYWPRYRIICMRSF-UHFFFAOYSA-N
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Description

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C24H20FN3O2S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is 433.12602622 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PPAR Agonist Activity

The compound has been investigated as a triple-acting PPARα, -γ, and -δ agonist . Peroxisome proliferator-activated receptors (PPARs) play crucial roles in regulating lipid metabolism, inflammation, and glucose homeostasis. By activating these receptors, the compound may have therapeutic potential in treating metabolic disorders, such as type 2 diabetes and dyslipidemia.

Anti-HIV Activity

Another avenue of interest lies in its anti-HIV potential. Researchers have synthesized similar derivatives and screened them for anti-HIV activity against both HIV-1 and HIV-2 strains . While further studies are needed, this suggests that the compound could be explored as a potential antiviral agent.

Molecular Crystal Structure Studies

The compound’s molecular crystal structure has been determined, providing insights into its geometry and potential interactions with other molecules . Such studies contribute to our understanding of its behavior in solid-state environments.

Mechanism of Action

Mode of Action

Based on its structural features, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other imidazole compounds, it may potentially influence pathways involving imidazole-containing enzymes or receptors .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific details on the compound’s targets and mode of action, it’s challenging to predict how these factors might impact the compound’s activity .

Disclaimer: The compound is part of a collection of rare and unique chemicals provided for early discovery researchers . The buyer assumes responsibility to confirm the product identity and/or purity. All sales are final .

properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c1-30-20-13-9-16(10-14-20)22-24(28-23(27-22)17-7-11-18(25)12-8-17)31-15-21(29)26-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWPRYRIICMRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide

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